molecular formula C12H14F3N5 B7501016 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B7501016
M. Wt: 285.27 g/mol
InChI Key: DIRQBJIUVYZOAS-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its pyrazole and pyrimidinamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The pyrimidinamine group can be introduced through a series of reactions involving amines and halides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles and pyrimidines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit the growth of pathogens by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

  • N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

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Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-7-4-10(12(13,14)15)19-11(18-7)16-5-9-6-17-20(3)8(9)2/h4,6H,5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRQBJIUVYZOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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